Tris(dibenylideneacetone)dipalladium-chloroform

Catalog No.
S729064
CAS No.
52522-40-4
M.F
C52H43Cl3O3Pd2
M. Wt
1035.1 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Tris(dibenylideneacetone)dipalladium-chloroform

CAS Number

52522-40-4

Product Name

Tris(dibenylideneacetone)dipalladium-chloroform

IUPAC Name

chloroform;(1E,4E)-1,5-diphenylpenta-1,4-dien-3-one;palladium

Molecular Formula

C52H43Cl3O3Pd2

Molecular Weight

1035.1 g/mol

InChI

InChI=1S/3C17H14O.CHCl3.2Pd/c3*18-17(13-11-15-7-3-1-4-8-15)14-12-16-9-5-2-6-10-16;2-1(3)4;;/h3*1-14H;1H;;/b3*13-11+,14-12+;;;

InChI Key

LNAMMBFJMYMQTO-FNEBRGMMSA-N

SMILES

C1=CC=C(C=C1)C=CC(=O)C=CC2=CC=CC=C2.C1=CC=C(C=C1)C=CC(=O)C=CC2=CC=CC=C2.C1=CC=C(C=C1)C=CC(=O)C=CC2=CC=CC=C2.C(Cl)(Cl)Cl.[Pd].[Pd]

Synonyms

Tris[μ-[(1,2-η:4,5-η)-(1E,4E)-1,5-diphenyl-1,4-pentadien-3-one]]di-palladium Compound With Trichloromethane; (E,E)-1,5-Diphenyl-1,4-pentadien-3-one Palladium Complex; Tris(dibenzylideneacetone)dipalladium Chloroform; Tris(dibenzylideneacetone)dipalla

Canonical SMILES

C1=CC=C(C=C1)C=CC(=O)C=CC2=CC=CC=C2.C1=CC=C(C=C1)C=CC(=O)C=CC2=CC=CC=C2.C1=CC=C(C=C1)C=CC(=O)C=CC2=CC=CC=C2.C(Cl)(Cl)Cl.[Pd].[Pd]

Isomeric SMILES

C1=CC=C(C=C1)/C=C/C(=O)/C=C/C2=CC=CC=C2.C1=CC=C(C=C1)/C=C/C(=O)/C=C/C2=CC=CC=C2.C1=CC=C(C=C1)/C=C/C(=O)/C=C/C2=CC=CC=C2.C(Cl)(Cl)Cl.[Pd].[Pd]

Cross-coupling reactions

Tris(dibenzylideneacetone)dipalladium-chloroform adduct serves as a precursor to palladium(0) catalysts, which are essential for various cross-coupling reactions. These reactions form new carbon-carbon bonds between two different organic molecules. Some specific examples include:

  • Heck reaction: This reaction couples an aryl halide (containing an aromatic ring and a halogen atom) with an alkene (a molecule with a carbon-carbon double bond) to form a new alkene.
  • Suzuki-Miyaura coupling: This reaction couples a boronic acid or ester with an organic halide (either aryl or alkyl) to form a new carbon-carbon bond.
  • Stille coupling: This reaction couples an organic halide with an organotin compound to form a new carbon-carbon bond.
  • Sonogashira coupling: This reaction couples a terminal alkyne with an aryl or vinyl halide to form a new carbon-carbon bond with a carbon-carbon triple bond.
  • Negishi coupling: This reaction couples an organic halide with an organozinc compound to form a new carbon-carbon bond.

Other applications

Beyond cross-coupling reactions, Tris(dibenzylideneacetone)dipalladium-chloroform adduct finds use in other areas of scientific research, such as:

  • Cyclization: This process involves forming a ring within a molecule. Pd2(dba)3·CHCl3 can act as a catalyst for various cyclization reactions.
  • Carbonylation: This reaction introduces a carbonyl group (C=O) into a molecule. Pd2(dba)3·CHCl3 has been used as a catalyst for carbonylation reactions.

Tris(dibenzylideneacetone)dipalladium-chloroform is an organometallic compound characterized by its complex structure, which includes two palladium atoms coordinated with three dibenzylideneacetone ligands and a chloroform molecule. The compound has the molecular formula C52H43ClO3Pd2C_{52}H_{43}ClO_3Pd_2 and a molecular weight of approximately 927.41 g/mol. Its coordination environment and the presence of palladium make it a subject of interest in various chemical applications, particularly in catalysis and organic synthesis .

Pd2(dba)3·CHCl3 acts as a catalyst precursor. Upon activation by a base or other reagents, the Pd(0) centers undergo oxidative addition with reaction partners, forming reactive intermediates. Subsequent steps like insertion, reductive elimination, and regeneration of the Pd(0) state complete the catalytic cycle []. The specific mechanism depends on the reaction type.

The compound is known for its catalytic properties, particularly in cross-coupling reactions such as the Stille reaction and Suzuki coupling. These reactions typically involve the formation of carbon-carbon bonds, which are essential in organic synthesis. The palladium centers facilitate the activation of various substrates, allowing for efficient coupling processes .

In addition to cross-coupling reactions, Tris(dibenzylideneacetone)dipalladium-chloroform can also participate in other transformations such as hydrogenation and carbonylation, showcasing its versatility as a catalyst in organic chemistry .

Tris(dibenzylideneacetone)dipalladium-chloroform can be synthesized through several methods:

  • Direct Reaction: A common method involves reacting palladium(II) acetate with dibenzylideneacetone in chloroform under controlled conditions to yield the desired complex.
  • Ligand Exchange: The compound can also be formed by ligand exchange processes where existing palladium complexes are treated with dibenzylideneacetone.
  • Solvent-Assisted Synthesis: Utilizing chloroform as a solvent during the synthesis helps stabilize the complex and improve yields .

Tris(dibenzylideneacetone)dipalladium-chloroform is widely used in:

  • Catalysis: It serves as a catalyst in various organic reactions, particularly those involving carbon-carbon bond formation.
  • Material Science: The compound is explored for applications in nanotechnology and materials development due to its unique electronic properties.
  • Pharmaceutical Chemistry: Its ability to facilitate complex organic transformations makes it valuable in drug development processes .

Interaction studies involving Tris(dibenzylideneacetone)dipalladium-chloroform focus on its reactivity with different substrates in catalytic processes. Research indicates that the presence of chloroform enhances the solubility of the complex, thereby improving its catalytic efficiency. Additionally, studies highlight that varying reaction conditions such as temperature and solvent choice can significantly influence the interaction outcomes and product distributions .

Several compounds share structural and functional similarities with Tris(dibenzylideneacetone)dipalladium-chloroform. Here are some notable examples:

Compound NameMolecular FormulaUnique Features
Bis(dibenzylideneacetone)palladium(II)C_{26}H_{22}O_2PdContains only one palladium center; less reactive
Palladium(II) acetateC_{4}H_{6}O_{4}PdSimpler structure; commonly used precursor
Tris(benzylideneacetone)dipalladiumC_{39}H_{33}O_3Pd_2Lacks chlorine; different ligand environment

These compounds differ primarily in their ligand arrangements and reactivity profiles. The unique combination of three dibenzylideneacetone ligands along with two palladium centers distinguishes Tris(dibenzylideneacetone)dipalladium-chloroform from others, making it particularly effective for specific catalytic applications .

GHS Hazard Statements

Aggregated GHS information provided by 46 companies from 4 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (95.65%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (86.96%): Causes skin irritation [Warning Skin corrosion/irritation];
H351 (95.65%): Suspected of causing cancer [Warning Carcinogenicity];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Health Hazard Irritant

Irritant;Health Hazard

Other CAS

52522-40-4

Dates

Last modified: 08-15-2023

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